

Spectroscopic Data of (R)-1-(2-Fluorophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *(R)-1-(2-Fluorophenyl)ethanol*

Cat. No.: B070660

[Get Quote](#)

Introduction

(R)-1-(2-Fluorophenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. As a key chiral building block, its structural integrity and enantiomeric purity are paramount for the synthesis of active pharmaceutical ingredients (APIs). The fluorine substituent on the aromatic ring can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds a cornerstone of modern drug discovery.

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and validate the structure and purity of **(R)-1-(2-Fluorophenyl)ethanol**. The causality behind spectral features and the logic of a multi-technique approach are emphasized to provide a self-validating system for researchers, scientists, and drug development professionals.

Chemical Structure:

- Name: **(R)-1-(2-Fluorophenyl)ethanol**
- Molecular Formula: C₈H₉FO
- Molecular Weight: 140.15 g/mol
- CAS Number: 162427-79-4

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei like ^1H , ^{13}C , and ^{19}F , it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

^1H NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms in the molecule. The chemical shift of each proton is influenced by the electron density of its local environment; electronegative atoms like oxygen and fluorine deshield adjacent protons, shifting their signals downfield.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Proton Label	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz	Integration
H-a (CH_3)	~ 1.50	Doublet (d)	$\text{J}_{\text{H-a,H-b}} \approx 6.5 \text{ Hz}$	3H
H-b (CH)	~ 5.20	Quartet (q)	$\text{J}_{\text{H-b,H-a}} \approx 6.5 \text{ Hz}$	1H
H-c (OH)	~ 2.10	Broad Singlet (br s)	-	1H

| H-arom | ~ 7.05 - 7.55 | Multiplet (m) | - | 4H |

Analysis and Causality:

- Methyl Protons (H-a): These protons are on a carbon adjacent to the chiral center. They appear as a doublet because they are split by the single proton on the adjacent carbinol carbon (H-b).

- Carbinol Proton (H-b): This proton, attached to the same carbon as the hydroxyl group, is significantly deshielded by the electronegative oxygen, causing its downfield shift to ~5.20 ppm. It appears as a quartet due to coupling with the three equivalent methyl protons (H-a).
- Hydroxyl Proton (H-c): The chemical shift of the OH proton is highly variable and depends on concentration, solvent, and temperature.[1][2][3] It typically appears as a broad singlet because of rapid chemical exchange and the absence of significant coupling to neighboring protons.
- Aromatic Protons (H-arom): The protons on the fluorophenyl ring exhibit complex multiplet patterns. This complexity arises not only from standard ortho-, meta-, and para- ^1H - ^1H couplings but also from additional couplings to the ^{19}F nucleus, which span multiple bonds. The ortho- and para-fluorine substituent effects cause a dispersion of these signals across the aromatic region.

Diagram: ^1H NMR Structural Assignments

Caption: Structure of **(R)-1-(2-Fluorophenyl)ethanol** with ^1H NMR assignments.

$^{13}\text{C}\{^1\text{H}\}$ NMR Spectroscopy

Carbon NMR, typically run with proton decoupling, reveals the number of unique carbon environments. The key feature in the ^{13}C NMR spectrum of this molecule is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atom into doublets. The magnitude of the coupling constant (J_{CF}) is dependent on the number of bonds separating the carbon and fluorine atoms.[4][5]

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Carbon Atom	Chemical Shift (δ) ppm	Multiplicity (C-F Coupling)	Coupling Constant (J_{CF}) in Hz
CH_3	~ 23.5	Singlet	-
CH(OH)	~ 66.0	Doublet (d)	$^3J_{CF} \approx 4\text{-}6 \text{ Hz}$
C-2 (C-F)	~ 159.5	Doublet (d)	$^1J_{CF} \approx 245\text{-}250 \text{ Hz}$
C-6	~ 129.0	Doublet (d)	$^2J_{CF} \approx 6\text{-}8 \text{ Hz}$
C-1 (C-CHOH)	~ 130.5	Doublet (d)	$^2J_{CF} \approx 12\text{-}15 \text{ Hz}$
C-4	~ 128.5	Doublet (d)	$^3J_{CF} \approx 8\text{-}10 \text{ Hz}$
C-5	~ 124.5	Doublet (d)	$^4J_{CF} \approx 3\text{-}4 \text{ Hz}$

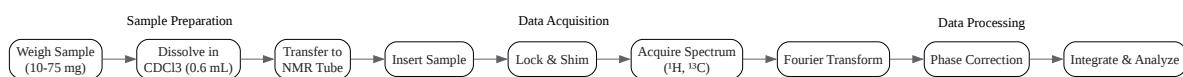
| C-3 | ~ 115.5 | Doublet (d) | $^2J_{CF} \approx 20\text{-}22 \text{ Hz}$ |

Analysis and Causality:

- $^1J_{CF}$ Coupling: The carbon directly bonded to fluorine (C-2) exhibits a very large one-bond coupling constant ($^1J_{CF}$) of approximately 245-250 Hz. This is a definitive diagnostic feature for identifying the point of fluorination.
- Long-Range C-F Coupling: Carbons that are two ($^2J_{CF}$), three ($^3J_{CF}$), and even four ($^4J_{CF}$) bonds away from the fluorine atom show progressively smaller couplings.^[6] This pattern provides irrefutable evidence for the structure and the position of the fluorine substituent on the aromatic ring.
- Carbinol Carbon (CHOH): This carbon is deshielded by the attached hydroxyl group, appearing around 66.0 ppm. It also shows a small three-bond coupling to the fluorine.
- Methyl Carbon (CH_3): This aliphatic carbon is the most shielded, appearing furthest upfield.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust and reproducible protocol is essential for acquiring high-quality NMR data.


- Sample Preparation:

- Accurately weigh 10-15 mg of **(R)-1-(2-Fluorophenyl)ethanol** for ^1H NMR (or 50-75 mg for ^{13}C NMR) into a clean, dry vial.[7]
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). Ensure the solvent is of high purity to avoid extraneous signals.[7]
- Gently swirl or vortex the vial to ensure the sample is fully dissolved.
- Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final solution height should be approximately 4-5 cm.
- Cap the NMR tube securely.

- Instrument Setup & Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Acquire a standard ^1H spectrum using a single-pulse experiment. Typical acquisition time is 1-2 minutes.
- For ^{13}C NMR, acquire a proton-decoupled spectrum. Due to the lower natural abundance of ^{13}C , a longer acquisition time (e.g., 30-90 minutes) is typically required to achieve a good signal-to-noise ratio.[7]

Diagram: NMR Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR analysis, from sample preparation to data processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an exceptionally rapid and reliable method for confirming the presence of key functional groups, which absorb infrared radiation at characteristic wavenumbers.

Characteristic IR Absorption Bands (Neat/Thin Film)

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group	Intensity
3500 - 3200	O-H Stretch	Alcohol (H-bonded)	Strong, Broad
3100 - 3000	C-H Stretch	Aromatic	Medium
3000 - 2850	C-H Stretch	Aliphatic	Medium
~ 1600, ~1490	C=C Stretch	Aromatic Ring	Medium-Strong
~ 1230	C-F Stretch	Aryl Fluoride	Strong

| ~ 1050 | C-O Stretch | Secondary Alcohol | Strong |

Analysis and Causality:

- O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is the strong, broad absorption band between 3200-3500 cm⁻¹.^{[8][9]} The broadening is a direct result of intermolecular hydrogen bonding between alcohol molecules.
- C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic), while those just below 3000 cm⁻¹ are from sp³ hybridized carbons (aliphatic CH and CH₃).^[9]

- Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of complex vibrations, including C-C and C-O stretching and various bending modes. The strong absorptions for the C-F stretch (~1230 cm⁻¹) and the C-O stretch (~1050 cm⁻¹) are diagnostic landmarks within this region.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

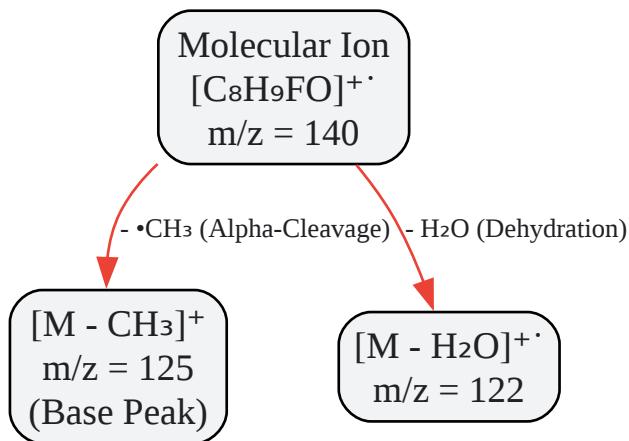
ATR-FTIR is the preferred method for liquid samples due to its minimal sample preparation.[11][12]

- Background Spectrum: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record a background spectrum of the empty crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O).
- Sample Application: Place a single drop of **(R)-1-(2-Fluorophenyl)ethanol** directly onto the center of the ATR crystal.[13]
- Data Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
- Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS): Confirmation of Mass and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern. For volatile, thermally stable compounds like this alcohol, Electron Ionization (EI) is a standard and highly informative technique.[14][15]

Predicted EI-MS Fragmentation Data


m/z (mass/charge)	Proposed Fragment	Comments
140	$[C_8H_9FO]^{+}$	Molecular Ion (M^{+})
125	$[M - CH_3]^{+}$	Base Peak. Alpha-cleavage, loss of a methyl radical.
122	$[M - H_2O]^{+}$	Loss of water (dehydration).
109	$[C_7H_6F]^{+}$	Fluorotropylium ion, from rearrangement of $[M - CH_3 - O]$ fragment.

| 95 | $[C_6H_4F]^{+}$ | Fluorophenyl cation. |

Analysis and Causality:

- Molecular Ion (m/z 140): The peak corresponding to the intact molecule after losing one electron confirms the molecular weight. In EI, this peak may be of low intensity for alcohols. [\[16\]](#)
- Alpha-Cleavage (m/z 125): The most characteristic fragmentation pathway for secondary alcohols is the cleavage of a C-C bond adjacent to the oxygen atom.[\[16\]](#) Loss of the methyl group results in a stable, resonance-stabilized oxonium ion, $[C_7H_6FO]^{+}$. This fragment is typically the most abundant ion (the base peak) in the spectrum.
- Dehydration (m/z 122): The loss of a neutral water molecule is another common fragmentation pathway for alcohols.[\[17\]](#)

Diagram: Major EI-MS Fragmentation Pathways

[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathways for **(R)-1-(2-Fluorophenyl)ethanol** in EI-MS.

Experimental Protocol: Electron Ionization MS

- Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) or a direct insertion probe. For GC-MS, a dilute solution (e.g., in dichloromethane or ethyl acetate) is injected.
- Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[18][19] This knocks an electron from the molecule, creating a positively charged radical molecular ion ($M^{+\cdot}$).
- Fragmentation: The excess energy imparted during ionization causes the molecular ions to fragment into smaller, characteristic ions and neutral radicals.[20]
- Analysis: The positively charged ions (both molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion: A Self-Validating Spectroscopic Profile

The comprehensive characterization of **(R)-1-(2-Fluorophenyl)ethanol** is achieved not by a single technique, but by the logical synthesis of data from NMR, IR, and MS.

- MS confirms the elemental composition and molecular weight (140.15 g/mol).
- IR confirms the presence of the critical alcohol (O-H) functional group.
- NMR provides the definitive structural blueprint, confirming the 2-fluoro substitution pattern through unique C-F couplings and establishing the precise connectivity of all atoms.

This multi-faceted approach creates a self-validating system. The data from each technique must be consistent with the proposed structure and with the data from the other techniques. Any deviation signals a potential issue, such as the presence of an isomer, a residual starting material, or an unexpected byproduct, ensuring the highest level of scientific integrity and confidence for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. epfl.ch [epfl.ch]
- 3. kgroup.du.edu [kgroup.du.edu]
- 4. University of Ottawa NMR Facility Blog: ¹³C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 5. ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. agilent.com [agilent.com]
- 12. youtube.com [youtube.com]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. Electron ionization - Wikipedia [en.wikipedia.org]
- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. issr.edu.kh [issr.edu.kh]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [Spectroscopic Data of (R)-1-(2-Fluorophenyl)ethanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b070660#r-1-2-fluorophenyl-ethanol-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b070660#r-1-2-fluorophenyl-ethanol-spectroscopic-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com